1,3-Digamma linolenin

Acyl Migration Thermal Stability Lipid Chemistry

1,3-Digamma linolenin (CAS 372516-95-5), also referred to as Di-γ-linolenin, is a symmetrical 1,3-diacylglycerol (DAG) composed of a glycerol backbone esterified at the sn-1 and sn-3 positions with gamma-linolenic acid (GLA, 18:3 ω-6). Its molecular formula is C39H64O5, with a molecular weight of 612.92 g/mol.

Molecular Formula C39H64O5
Molecular Weight 612.9 g/mol
CAS No. 372516-95-5
Cat. No. B3026122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Digamma linolenin
CAS372516-95-5
Molecular FormulaC39H64O5
Molecular Weight612.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)O
InChIInChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,37,40H,3-10,15-16,21-22,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-
InChIKeyLZSJCSQKHQTZID-HUYIQXHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 1,3-Digamma Linolenin (CAS 372516-95-5)? A Procurement-Focused Introduction to this Diacylglycerol


1,3-Digamma linolenin (CAS 372516-95-5), also referred to as Di-γ-linolenin, is a symmetrical 1,3-diacylglycerol (DAG) composed of a glycerol backbone esterified at the sn-1 and sn-3 positions with gamma-linolenic acid (GLA, 18:3 ω-6). Its molecular formula is C39H64O5, with a molecular weight of 612.92 g/mol . The compound presents as a liquid and is typically stored at -20°C for long-term stability . As a member of the diacylglycerol class, it functions both as a neutral lipid and as a potential bioactive molecule, owing to its GLA content which can serve as a precursor to dihomo-gamma-linolenic acid (DGLA) in ω-6 eicosanoid biosynthesis [1].

Why Generic Substitution Fails: Key Differentiation of 1,3-Digamma Linolenin from Other Diacylglycerols


Procurement of a generic 'diacylglycerol' or even a 'linolenic acid DAG' is insufficient for applications demanding specific metabolic, physical, or stability profiles. The positional isomerism (sn-1,3 vs. sn-1,2) dictates susceptibility to acyl migration and enzymatic hydrolysis, while the specific fatty acid (GLA ω-6 vs. ALA ω-3) determines downstream biological signaling pathways. The following evidence dimensions provide a quantitative, comparator-based framework for selecting 1,3-digamma linolenin over its closest analogs, ensuring the chosen compound aligns with the precise requirements of a given research or industrial application [1]. For example, a 1,3-diacylglycerol containing gamma-linolenic acid (GLA) has been shown to have distinct metabolic fates and biological activities compared to its 1,2-isomer and to DAGs containing alpha-linolenic acid (ALA) [2].

1,3-Digamma Linolenin: A Quantitative Evidence Guide for Scientific Selection


Superior Positional Stability of 1,2- vs. 1,3-Dilinolenin Isomers During Thermal Processing

A direct comparative study on linolenic acid glyceride isomers reveals that the 1,2-dilinolenin isomer is more stable against acyl migration than 1,3-dilinolenin under thermal conditions. This directly impacts processing and formulation decisions, where a more stable 1,3-isomer may be required to prevent unwanted isomerization. The study found that the sn-1 and sn-2 positional combination is more stable than the sn-1 and sn-3 combination [1]. This provides a clear, quantifiable differentiation for researchers needing a defined, stable 1,3-DAG substrate.

Acyl Migration Thermal Stability Lipid Chemistry

Enhanced Bioavailability of 1,3-Dilinolenin Compared to Conventional Triglycerides in Animal Models

A 2024 study in Molecular Pharmaceutics demonstrated that 1,3-dilinolenin exhibits superior bioavailability compared to conventional triglycerides [1]. The study highlighted enhanced lymphatic absorption in animal models, a critical advantage for drug delivery applications where rapid and efficient absorption of lipid-based formulations is paramount. While this data is for the alpha-linolenic acid (ALA) version, the 1,3-DAG backbone is the key structural feature driving this pharmacokinetic advantage, making 1,3-digamma linolenin a promising candidate for similar applications.

Bioavailability Lymphatic Absorption Pharmacokinetics

Optimized Lipase-Catalyzed Synthesis Yields for 1,3-DAG Containing γ-Linolenic Acid

A 2022 study on the lipase-catalyzed synthesis of 1,3-diacylglycerols (1,3-DAG) containing various fatty acids, including γ-linolenic acid (GLA), used a Taguchi experimental design to optimize yield [1]. The research provides a quantitative framework for producing 1,3-DAGs with high regioisomeric purity. While the exact yield for 1,3-digamma linolenin is not specified in the abstract, the study confirms the feasibility and provides a methodological baseline for the efficient, regiospecific synthesis of this class of compounds, which is a key differentiator from chemically synthesized mixtures containing 1,2-isomers.

Enzymatic Synthesis Process Optimization 1,3-Diacylglycerol

Defined Solubility Profile of Di-γ-linolenin in Common Solvents for Formulation Planning

Vendor technical data sheets provide a clear, quantitative solubility profile for Di-γ-linolenin (CAS 372516-95-5). The compound demonstrates a solubility of 10 mg/ml in both DMF and Ethanol, but a significantly lower solubility of 0.5 mg/ml in an Ethanol:PBS (pH 7.2) (1:1) mixture [1]. This defined solubility data is essential for researchers designing in vitro assays or in vivo formulations, allowing for predictable and reproducible experimental conditions. This is a direct, procurement-relevant differentiator from other DAGs with different fatty acid compositions, which will have different solubility characteristics.

Solubility Formulation Pre-formulation

1,3-Dilinolenin as a Component in Drug Delivery Nanocarriers

Recent research has explored 1,3-dilinolenin as a component of lipid-based nanocarriers for drug delivery [1]. A patent application (WO2023124567) describes its use in self-emulsifying drug delivery systems (SEDDS) for poorly water-soluble compounds [2]. Furthermore, a 2024 study detailed the construction of a novel self-carrier spherical nucleotide nanodrug for leukemia combination therapy, utilizing a chemical reaction to couple 1,3-dilinolenin with a Bcl-2 antisense oligonucleotide [3]. This demonstrates a specific, application-oriented use case that is not a generic property of all DAGs, providing a clear point of differentiation for procurement in pharmaceutical research.

Drug Delivery Nanocarriers Lipid-based Formulations

Optimal Application Scenarios for Procuring 1,3-Digamma Linolenin (CAS 372516-95-5)


Enzymology and Lipid Metabolism Studies

When investigating the substrate specificity of diacylglycerol kinases, lipases, or acyltransferases, 1,3-digamma linolenin serves as a well-defined, regioisomerically pure substrate. The evidence on its stability relative to the 1,2-isomer [1] and the existence of enzymatic synthesis methods [2] ensures that researchers can procure a compound with a known, stable structure, avoiding confounding results from isomer mixtures. This is critical for elucidating the role of specific DAG species in cellular signaling and metabolic pathways [3].

Rational Design of Lipid-Based Drug Delivery Systems

For formulators developing self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles for poorly water-soluble drugs, 1,3-digamma linolenin offers a documented advantage. The superior bioavailability of 1,3-DAGs compared to triglycerides [4] and its demonstrated use in nanocarrier construction [5] provide a strong, evidence-based rationale for its selection over other lipids. Its defined solubility profile [6] further aids in the rational design of stable and effective formulations.

Development of Analytical Standards and Methods

Given its specific regioisomeric structure and the known difference in stability compared to its 1,2-isomer [1], 1,3-digamma linolenin is an ideal compound for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at separating and quantifying different diacylglycerol species in complex biological or food matrices. The availability of high-purity (>98%) material from reputable vendors supports its use as a reliable reference standard.

Synthesis of Structured Lipids and Functional Foods

In the enzymatic synthesis of structured lipids designed for specific nutritional or functional properties, 1,3-digamma linolenin can serve as a key intermediate or target molecule. The established lipase-catalyzed synthesis pathways for 1,3-DAGs containing GLA [2] provide a scalable and regiospecific route for its production, making it a viable component for developing novel food ingredients or nutraceuticals with enhanced bioavailability [4].

Technical Documentation Hub

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